3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
Description
3-(3-Methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-5-carboxamide derivative characterized by a 3-methoxyphenyl substituent at position 3 of the pyrazole core, a methyl group at position 1, and a carboxamide linker connected to a hybrid (oxan-4-yl)(pyridin-3-yl)methyl moiety.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-27-21(14-20(26-27)17-5-3-7-19(13-17)29-2)23(28)25-22(16-8-11-30-12-9-16)18-6-4-10-24-15-18/h3-7,10,13-16,22H,8-9,11-12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLAPKJHFRDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole intermediate is reacted with a pyridinyl halide.
Incorporation of the tetrahydropyran moiety: This step may involve the use of a protecting group strategy, where the tetrahydropyran ring is introduced through an etherification reaction followed by deprotection.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridinyl group can be reduced to a piperidine derivative using hydrogenation conditions with a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like m-CPBA for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrazole carboxamides, focusing on substituent variations, physicochemical properties, and spectroscopic data.
Structural Variations
Pyrazole carboxamides differ primarily in their substituent patterns, which influence physicochemical properties and target interactions. Key analogs include:
Physicochemical Properties
Melting points, yields, and solubility trends vary with substituent polarity and molecular weight:
Spectroscopic Data
NMR Trends :
- Aromatic Protons : The target compound’s 3-methoxyphenyl group would exhibit characteristic downfield shifts for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.5 ppm), similar to 6c (δ 3.89 ppm for OCH₃; δ 6.93–8.58 ppm for pyridine/pyrazole) .
- Pyridine and Oxan-4-yl Protons : The pyridin-3-yl group may show signals near δ 8.3–8.6 ppm (pyridine H-2/H-6), while oxan-4-yl protons resonate at δ 3.5–4.0 ppm (axial/equatorial CH₂) .
Mass Spectrometry :
- The target compound’s molecular ion (m/z ~435.5) would align with analogs like BK10144 (m/z 392.5) , with fragmentation patterns dominated by cleavage of the carboxamide bond.
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.
The synthesis of this compound typically involves the reaction of 3-methoxyphenyl and various pyridine derivatives, resulting in a complex molecular structure characterized by its unique pyrazole ring. The chemical formula is with a molecular weight of approximately 334.414 g/mol.
Biological Activities
The biological activities of this compound have been investigated across several studies, highlighting its potential in various therapeutic areas:
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting a promising anti-inflammatory profile .
2. Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. In particular, compounds with similar structures have shown activity against E. coli and Staphylococcus aureus. The presence of specific substituents in the molecular structure enhances the antimicrobial activity, indicating that this compound may also possess similar properties .
3. Anticancer Potential
Some studies have explored the anticancer potential of pyrazole derivatives. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
4. Monoamine Oxidase Inhibition
Compounds similar to this pyrazole have been identified as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, thereby improving neuronal function .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of novel pyrazole compounds were synthesized and tested for their ability to inhibit inflammatory cytokines in vitro. The most potent compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
- Antimicrobial Testing : In vitro testing against bacterial strains revealed that certain pyrazole derivatives showed significant inhibition zones, indicating their potential as effective antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
